molecular formula C16H19FN4 B12239577 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12239577
M. Wt: 286.35 g/mol
InChI Key: BBJBJLIVZPMQHP-UHFFFAOYSA-N
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Description

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenylmethyl group and a methylpyrimidine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of nucleoside uptake without affecting Km . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structure, which allows it to selectively inhibit ENTs and exhibit neuroprotective and anti-inflammatory effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-13-10-18-12-19-16(13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3

InChI Key

BBJBJLIVZPMQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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